Specific Scientific Field: The specific scientific field is Biomedical Research, focusing on the study of Ferroptosis .
Summary of the Application: AS-252424 is identified as a potent inhibitor of ferroptosis, a form of regulated cell death driven by the excessive accumulation of lipid peroxidation on cell membranes in an iron-dependent manner . This compound has been found to effectively inhibit lipid peroxidation and ferroptosis in both human and mouse cells .
Methods of Application or Experimental Procedures: AS-252424 was identified as a potent ferroptosis inhibitor through kinase inhibitor library screening . Mechanistically, AS-252424 directly binds to the glutamine 464 of ACSL4 to inhibit its enzymatic activity, resulting in the suppression of lipid peroxidation and ferroptosis . In the study, nanoparticle-based delivery systems were used to deliver AS-252424, effectively alleviating ferroptosis-mediated organ injury in mouse models .
Results or Outcomes: The results show that treatment with AS-252424-loaded nanoparticles effectively alleviates ferroptosis-mediated organ injury in mouse models, including kidney ischemia/reperfusion injury and acute liver injury (ALI) . Thus, AS-252424 is identified as a specific and targeted inhibitor of ACSL4 with remarkable antiferroptosis function, providing a potential therapeutic for ferroptosis-related diseases .
Specific Scientific Field: The specific scientific field is Pharmacology, focusing on the study of PI3Kγ Inhibition .
Summary of the Application: AS-252424 is a potent, selective, and ATP-competitive PI3Kγ inhibitor . It has been found to effectively inhibit PI3Kγ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Methods of Application or Experimental Procedures: AS-252424 inhibits PI3Kγ with an IC50 of 30±10 nM . It also inhibits PI3Kα, PI3Kβ, and PI3Kδ with IC50s of 935±150 nM, 20 μM, and 20 μM, respectively .
Results or Outcomes: The results show that AS-252424 is a potent and selective PI3Kγ inhibitor, which could be potentially used in the treatment of diseases where PI3Kγ plays a crucial role .
Specific Scientific Field: The specific scientific field is Immunology, focusing on the study of Chemotaxis Inhibition .
Summary of the Application: AS-252424 has been found to inhibit MCP-1-mediated chemotaxis in wild-type primary monocytes in a concentration-dependent manner .
Methods of Application or Experimental Procedures: AS-252424 inhibits MCP-1-mediated chemotaxis in wild-type primary monocytes and in the monocytic cell line THP-1 with IC50 values of 52 μM and 53 μM, respectively .
Results or Outcomes: The results show that AS-252424 effectively inhibits MCP-1-mediated chemotaxis, which could be potentially used in the treatment of diseases where chemotaxis plays a crucial role .
Specific Scientific Field: The specific scientific field is Pharmacology, focusing on the study of Acute Peritonitis Treatment .
Summary of the Application: AS-252424 has been found to significantly reduce leukocyte recruitment in a mouse model of acute peritonitis .
Methods of Application or Experimental Procedures: AS-252424 was tested in a mouse model of thioglycollate-induced peritonitis . The efficacy of AS-252424 to block leukocyte migration in vivo was evaluated .
Results or Outcomes: The results show that oral administration of AS-252424 leads to a significant reduction of leukocyte recruitment . This suggests that AS-252424 could be potentially used in the treatment of diseases where leukocyte migration plays a crucial role .
Specific Scientific Field: The specific scientific field is Biochemistry, focusing on the study of PKB/Akt Phosphorylation Inhibition .
Summary of the Application: AS-252424 has been found to effectively inhibit the phosphorylation of PKB/Akt induced by MCP-1 binding to the GPCR chemokine receptor CCR2 .
Methods of Application or Experimental Procedures: In the human monocytic cell line THP-1, MCP-1 binding to the GPCR chemokine receptor CCR2 strongly induces phosphorylation of PKB/Akt . This phosphorylation is effectively inhibited by AS-252424 at IC50 values as low as 0.4 μM .
Results or Outcomes: The results show that AS-252424 effectively inhibits PKB/Akt phosphorylation . This suggests that AS-252424 could be potentially used in the treatment of diseases where PKB/Akt phosphorylation plays a crucial role .
The compound (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that features a unique structural framework. This compound incorporates a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen, alongside a furan moiety and a fluoro-substituted phenyl group. The presence of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
AS-252424 acts as an ATP-competitive inhibitor of PI3Kγ. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding and thereby inhibiting the phosphorylation of downstream substrates critical for PI3Kγ signaling [, ]. This inhibition disrupts cellular processes regulated by PI3Kγ, such as immune cell function, inflammation, and cancer cell growth [, ].
In biological systems, thiazolidinediones often undergo various metabolic transformations. Key reactions may include:
These reactions are crucial for understanding the compound's stability and reactivity in biological environments.
Thiazolidinediones are primarily known for their role as insulin sensitizers in diabetes treatment. The specific compound discussed has shown promise in:
The synthesis of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione can be approached through several methods:
Each method requires careful optimization of reaction conditions to maximize yield and purity.
This compound has potential applications in various fields:
Interaction studies are essential for understanding how this compound interacts with biological macromolecules:
Several compounds share structural similarities with (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, including:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Rosiglitazone | Thiazolidinedione | Insulin sensitizer |
| Pioglitazone | Thiazolidinedione | Antidiabetic effects |
| Troglitazone | Thiazolidinedione | Antioxidant properties |
The uniqueness of the discussed compound lies in its specific combination of a fluoro-substituted phenyl group and a furan moiety, which may enhance its biological activity compared to other thiazolidinediones. This structural diversity could lead to distinct mechanisms of action and therapeutic applications not observed in more traditional compounds.
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield Range (%) |
|---|---|---|---|---|---|
| Conventional Heating | Piperidine | Ethanol | Reflux (~78) | 6-10 hours | 30-85 |
| Microwave Irradiation | Piperidine | Ethanol | Reflux (~78) | 25-30 minutes | 75-90 |
| Deep Eutectic Solvents | Choline chloride-N-methylurea | Deep eutectic solvent | Room temperature | 2-4 hours | 21-91 |
| L-Tyrosine Catalysis | L-Tyrosine | Water | Room temperature | 1-3 hours | 80-95 |
| Piperidine/Acetic Acid | Piperidine/CH3COOH | Acetic acid | Reflux | 6-28 hours | 5-58 |
| Morpholine Catalysis | Morpholine | Ethanol | Reflux | 4-6 hours | 75-85 |
N-alkylation of thiazolidine-2,4-dione represents a crucial transformation for introducing substituents at the nitrogen atom, enabling the modulation of physicochemical properties and biological activity. Traditional approaches have suffered from limitations including low yields, extended reaction times, and harsh conditions [7] [8] [9].
Conventional N-alkylation strategies typically involve the initial conversion of thiazolidine-2,4-dione to its corresponding salt using strong bases such as sodium hydride or potassium tert-butoxide, followed by nucleophilic substitution with alkyl halides or tosylates. While this approach provides reliable results, it suffers from several drawbacks including low overall yields (45-75%), extended reaction times (8-24 hours), elevated temperatures (80-120°C), and substantial waste generation [7] [9].
Recent developments have focused on direct N-alkylation procedures that eliminate the need for pre-salt formation. The most significant advancement involves the use of triethylamine as both base and solvent, enabling N-alkylation reactions to proceed at room temperature with exceptional yields (85-95%) and short reaction times (2-6 hours) [7] [9]. This methodology exclusively provides N-alkylated products without competing O-alkylation or polyalkylation side reactions.
The mechanism of the triethylamine-mediated process involves the formation of an ammonium salt intermediate through proton abstraction from the thiazolidinedione nitrogen, followed by nucleophilic displacement of the alkyl bromide. The dual role of triethylamine as both proton acceptor and reaction medium creates optimal conditions for selective N-alkylation [9].
N-alkylation reactions can potentially occur at multiple sites within complex thiazolidinedione derivatives. Detailed NMR studies, including NOESY and 1D-NOE experiments, have been employed to confirm the regioselectivity of alkylation reactions, particularly in systems containing multiple potential nucleophilic sites such as indole-thiazolidinedione hybrids [10]. These studies confirm that alkylation preferentially occurs at the thiazolidinedione nitrogen rather than at heterocyclic nitrogen atoms in the substituent.
Table 2: N-Alkylation Techniques for Thiazolidinedione Core Modification
| Method | Base/Conditions | Temperature (°C) | Time | Yield Range (%) | Advantages |
|---|---|---|---|---|---|
| Traditional Two-Step | Strong base → alkyl halide | 80-120 | 8-24 hours | 45-75 | Well-established |
| One-Step Triethylamine | Triethylamine (base + solvent) | Room temperature | 2-6 hours | 85-95 | Fast, room temp, high yield |
| Sodium Hydride/DMF | NaH in DMF | 60-80 | 4-12 hours | 70-85 | Reliable, strong base |
| Potassium Carbonate | K2CO3 in acetone/DMF | Room temperature-80 | 6-18 hours | 60-80 | Mild conditions |
| Tetrabutylammonium Iodide | TBAI/K2CO3 | 80-120 | 8-16 hours | 65-85 | Good for difficult substrates |
The construction of furan-phenyl linkages represents a critical synthetic challenge in the preparation of complex thiazolidinedione hybrids. Palladium-catalyzed cross-coupling reactions provide the most versatile and efficient methodologies for forming these carbon-carbon bonds with high selectivity and functional group tolerance [11] [12] [13] [14].
The Suzuki-Miyaura reaction represents the most widely employed method for furan-aryl bond formation due to its broad substrate scope, mild conditions, and high functional group tolerance. Optimal conditions typically involve palladium acetate or palladium chloride catalysts with phosphine ligands, inorganic bases such as sodium carbonate or potassium carbonate, and polar aprotic solvents [15] [16]. Temperature ranges of 80-120°C provide excellent yields (70-95%) for most substrate combinations.
The mechanism proceeds through the classic palladium catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the organoborane, and reductive elimination to form the desired carbon-carbon bond. The choice of ligand significantly influences both reactivity and selectivity, with triphenylphosphine and XantPhos being particularly effective for furan-containing substrates [16].
Direct C-H arylation provides an atom-economical alternative to traditional cross-coupling methods by eliminating the need for pre-functionalized organometallic reagents. Palladium-catalyzed direct arylation of furan derivatives with aryl halides proceeds under conditions employing palladium acetate, phosphine ligands, and acetate bases in polar solvents [17]. While yields are generally lower than Suzuki coupling (60-85%), this methodology offers significant advantages in terms of step economy and waste reduction.
The regioselectivity of direct C-H arylation depends on the electronic properties of both coupling partners and the specific reaction conditions employed. Electron-rich aryl halides generally provide superior results, while electron-poor substrates may lead to competing hydrolysis reactions [17].
XantPhos has emerged as a particularly effective ligand for palladium-catalyzed cross-coupling reactions involving furan substrates. The large bite angle (approximately 150°) and trans-chelating capability of XantPhos create an optimal electronic environment for challenging cross-coupling transformations [13] [18] [19] [20]. PdCl2/XantPhos catalyst systems provide excellent yields (80-97%) for cross-coupling reactions between bromofurans and various organometallic reagents [13] [18].
The unique coordination mode of XantPhos, which can adopt both cis and trans chelation patterns depending on the oxidation state of palladium, contributes to its exceptional performance in cross-coupling applications. The trans-chelating mode is particularly favorable for reductive elimination steps, leading to enhanced reaction rates and yields [20].
Table 3: Palladium-Catalyzed Cross-Coupling Approaches for Furan-Phenyl Linkage
| Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)2/PPh3 | Na2CO3/K2CO3 | DMF/Water | 80-120 | 70-95 |
| Direct C-H Arylation | Pd(OAc)2/PPh3/KOAc | KOAc/t-BuOK | DMF | 120-140 | 60-85 |
| Stille Coupling | PdCl2/XantPhos | CsF/TBAF | DCE/Toluene | 80-100 | 80-97 |
| Heck Reaction | Pd(PPh3)4 | Et3N/K2CO3 | DMF/Toluene | 100-140 | 65-90 |
| Buchwald-Hartwig | Pd2(dba)3/XantPhos | Cs2CO3 | Toluene/Dioxane | 80-110 | 75-92 |
The incorporation of fluorine into phenolic compounds presents significant synthetic challenges due to the unique properties of fluorine and the competing reactivity of phenolic substrates. Multiple synthetic approaches have been developed to address these challenges, each with distinct advantages and limitations [21] [22] [23] [24] [25].
Direct fluorination using elemental fluorine or xenon difluoride represents the most straightforward approach but suffers from poor selectivity and harsh reaction conditions. These methods typically provide yields of 20-50% and produce multiple regioisomers, limiting their utility for the synthesis of specific fluorophenol derivatives [26] [21]. The high reactivity of fluorinating agents often leads to over-fluorination and degradation of sensitive functional groups.
Nucleophilic substitution reactions using fluoride sources such as potassium fluoride in polar aprotic solvents provide moderate selectivity and yields (45-75%) but require elevated temperatures (80-150°C) and extended reaction times [23]. The success of this approach depends on the presence of electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack. The regioselectivity can be influenced by the substitution pattern and electronic effects of existing substituents.
The diazotization-hydrolysis sequence represents a classical approach for the synthesis of fluorophenols from fluoroaniline precursors. This methodology involves the conversion of fluoroaniline to the corresponding diazonium salt followed by hydrolysis under acidic conditions in the presence of copper catalysts [24]. Yields typically range from 70-85% with high regioselectivity, making this approach suitable for large-scale synthesis despite the use of toxic reagents and generation of significant waste streams.
PhenoFluor reagent represents a modern approach for the conversion of phenols to aryl fluorides through deoxyfluorination. This methodology provides exceptional yields (80-95%) and regioselectivity under mild conditions at room temperature [25]. The reaction tolerates a wide range of functional groups including amines, aldehydes, and heterocycles, making it particularly suitable for late-stage functionalization of complex molecules. However, the high cost of PhenoFluor reagent limits its application to small-scale synthesis.
The choice of fluorination methodology depends on several factors including scale requirements, functional group compatibility, regioselectivity needs, and economic considerations. For the synthesis of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, the diazotization-hydrolysis approach may be most suitable due to its high selectivity and established scalability, despite environmental concerns.
The electronic effects of fluorine substitution must be carefully considered when designing synthetic routes. Fluorine acts as a strong electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance, creating unique reactivity patterns that influence subsequent synthetic transformations [21].
Table 4: Optimization of Fluorophenol Incorporation via Electrophilic Aromatic Substitution
| Method | Reagents | Conditions | Selectivity | Yield Range (%) | Limitations |
|---|---|---|---|---|---|
| Direct Fluorination | F2/XeF2 | Low temp, inert atmosphere | Low (multiple products) | 20-50 | Harsh conditions, poor selectivity |
| Nucleophilic Substitution | F-/KF in polar aprotic | 80-150°C, DMF/DMSO | Moderate (regioisomers) | 45-75 | High temperatures required |
| Diazotization-Hydrolysis | ArNH2 → ArN2+ → ArOH | Acidic, Cu2+ catalyst | High (single product) | 70-85 | Toxic reagents, waste |
| PhenoFluor Deoxyfluorination | PhenoFluor solution | Room temp, mild | High (regiospecific) | 80-95 | Expensive reagent |
| Grignard-Borate Method | ArMgBr → B(OR)3 → oxidation | Multi-step, harsh | High (controlled) | 60-80 | Multiple steps, complexity |